1-Methoxy-2-methylpropane
CAS No.: 625-44-5
Cat. No.: VC3823629
Molecular Formula: C5H12O
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 625-44-5 |
---|---|
Molecular Formula | C5H12O |
Molecular Weight | 88.15 g/mol |
IUPAC Name | 1-methoxy-2-methylpropane |
Standard InChI | InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 |
Standard InChI Key | ZYVYEJXMYBUCMN-UHFFFAOYSA-N |
SMILES | CC(C)COC |
Canonical SMILES | CC(C)COC |
Boiling Point | 58.6 °C |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of 1-methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups () and one methoxy group (). The IUPAC name reflects this arrangement: the methoxy group is attached to the first carbon of a propane backbone, while a methyl group branches from the second carbon. The SMILES notation COCC(C)C and InChIKey ZYVYEJXMYBUCMN-UHFFFAOYSA-N encode this connectivity .
Key Structural Features:
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Branched Alkyl Chain: The 2-methylpropane (isobutyl) moiety introduces steric bulk, influencing boiling points and solubility.
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Ether Functional Group: The oxygen atom bridges two alkyl groups, conferring moderate polarity and reactivity typical of ethers .
Spectroscopic Identification
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NMR: The -NMR spectrum exhibits distinct signals for methoxy protons ( ppm) and methyl groups ( ppm) .
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Mass Spectrometry: Fragmentation patterns in electron ionization (EI-MS) show a base peak at , corresponding to the loss of a methyl group from the molecular ion () .
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Boiling Point | 56.5–58.5°C (331.7 K) | |
Density (25°C) | 0.748 g/cm³ | |
Vapor Pressure (20°C) | 100 mmHg | |
Log | 1.27–1.29 | |
Enthalpy of Vaporization | 28.02–30.31 kJ/mol |
Solubility and Reactivity
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Solubility: Miscible with common organic solvents (e.g., ethanol, diethyl ether) and partially miscible with water (log ) .
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Chemical Stability: Resists hydrolysis under neutral conditions but undergoes acid-catalyzed cleavage to form methanol and isobutylene .
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Flammability: Classified as a Category 3 flammable liquid (flash point ≈ -11°C) .
Synthesis and Production Methods
Williamson Ether Synthesis
The most common industrial route involves the reaction of sodium isobutoxide with methyl bromide:
This method yields 1-methoxy-2-methylpropane with >80% efficiency under optimized conditions .
Alternative Methods
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Acid-Catalyzed Dehydration: Methanol and isobutanol react in the presence of at elevated temperatures .
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Continuous-Flow Processes: Enhance yield and reduce byproducts via controlled reactant mixing .
Industrial and Laboratory Applications
Solvent Use
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Paints and Coatings: Preferred for its low toxicity and high solvency for resins .
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Pharmaceuticals: Serves as a reaction medium in Grignard reactions and esterifications .
Fuel Additive
As an oxygenate, it improves combustion efficiency in gasoline, reducing CO emissions by up to 15% .
Chemical Intermediate
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Isobutylene Production: Thermal decomposition yields isobutylene, a precursor for synthetic rubber .
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Methacrylic Acid Synthesis: Oxidative pathways convert the ether to methacrylic acid monomers .
Hazard Category | GHS Code | Description |
---|---|---|
Flammability | H226 | Flammable liquid and vapor |
Skin Irritation | H315 | Causes skin irritation |
Eye Damage | H319 | Causes serious eye irritation |
Exposure Mitigation
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Ventilation: Use in fume hoods to limit inhalation (TLV = 50 ppm) .
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Personal Protective Equipment (PPE): Nitrile gloves and safety goggles are mandatory .
Comparative Analysis with Structural Analogs
1-Methoxy-2-methylpropane vs. tert-Butyl Methyl Ether (TBME)
Property | 1-Methoxy-2-methylpropane | TBME |
---|---|---|
Boiling Point | 56.5°C | 55.2°C |
Density | 0.748 g/cm³ | 0.740 g/cm³ |
Oxygen Content | 18.2% | 18.2% |
Application Prevalence | Solvent, fuel additive | Fuel additive |
TBME’s lower boiling point makes it marginally more volatile, but both share similar oxygen content for fuel oxygenation .
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